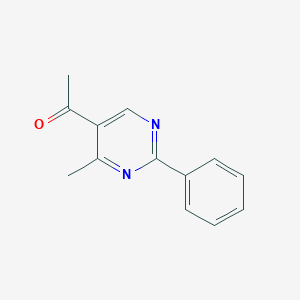
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone is a heterocyclic compound belonging to the pyrimidine family. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, along with an ethanone group at the 5-position.
Métodos De Preparación
The synthesis of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution, can yield the desired intermediate . This intermediate can then undergo further reactions to form the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Addition: The compound can participate in addition reactions, such as the Michael addition, where nucleophiles add to the carbonyl group.
Common reagents used in these reactions include hydrogen cyanide, organometallic reagents, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:
- 1-(5-Methyl-2-phenylpyrimidin-4-YL)ethanone
- 1-(4-Methyl-2-phenylpyrimidin-6-YL)ethanone
These compounds share similar structural features but differ in the position of substituents on the pyrimidine ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
66373-27-1 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
ILOOZGLVZSXGTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















